molecular formula C27H20IN3O4S B306452 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B306452
M. Wt: 609.4 g/mol
InChI Key: RQAMJVLDEPSTDZ-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound is of significant interest to researchers due to its unique chemical structure and potential for use in the development of new drugs.

Mechanism of Action

2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide works by binding to the active site of the PCAF enzyme, inhibiting its activity and preventing it from acetylating histones. This inhibition leads to changes in gene expression and cell growth, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is its specificity for the PCAF enzyme, making it a useful tool for studying the role of this enzyme in various diseases. However, one limitation of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are many future directions for the use of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide in scientific research, including its potential use in the development of new cancer therapies and the study of the role of PCAF in various diseases. Additionally, further research is needed to optimize the potency and selectivity of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, as well as to explore its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is a small molecule inhibitor with significant potential for use in various scientific research applications. Its unique chemical structure and specificity for the PCAF enzyme make it a valuable tool for studying the role of this enzyme in disease, and its anti-cancer and anti-inflammatory effects make it a potential candidate for the development of new therapies. Further research is needed to fully explore the potential of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide and optimize its effectiveness for use in scientific research.

Synthesis Methods

The synthesis of 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide involves a multi-step process that includes the reaction of various reagents to produce the final product. The first step involves the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine to form the intermediate compound. This intermediate is then reacted with 2-cyanobenzyl bromide to produce the key intermediate, which is further reacted with 3-iodobenzaldehyde to form the final product, 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been found to have various scientific research applications, including its use as an inhibitor of the histone acetyltransferase, p300/CBP-associated factor (PCAF). This enzyme is involved in the regulation of gene expression and has been implicated in various diseases, including cancer. 2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C27H20IN3O4S

Molecular Weight

609.4 g/mol

IUPAC Name

2-[(5Z)-5-[[4-[(2-cyanophenyl)methoxy]-3-iodophenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H20IN3O4S/c1-17-6-9-21(10-7-17)30-25(32)15-31-26(33)24(36-27(31)34)13-18-8-11-23(22(28)12-18)35-16-20-5-3-2-4-19(20)14-29/h2-13H,15-16H2,1H3,(H,30,32)/b24-13-

InChI Key

RQAMJVLDEPSTDZ-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)I)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)I)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)I)SC2=O

Origin of Product

United States

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